

A Technical Guide to Boc-4-Amino-D-phenylalanine: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: *Boc-4-Amino-D-phenylalanine*

Cat. No.: *B558464*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-4-Amino-D-phenylalanine**, a non-natural amino acid derivative crucial for peptide synthesis and pharmaceutical research. This document outlines its chemical properties, provides a detailed protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Core Properties of Boc-4-Amino-D-phenylalanine

Boc-4-Amino-D-phenylalanine is a derivative of the D-enantiomer of phenylalanine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring. This unique structure makes it a valuable building block in the synthesis of novel peptides and peptidomimetics.^[1] The Boc protecting group offers stability and facilitates controlled, stepwise peptide chain elongation.^[1]

Quantitative Data

Property	Value	Reference
CAS Number	164332-89-2	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[1][2]
Molecular Weight	280.32 g/mol	[2]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	125-130 °C	[1]

Incorporation of Boc-4-Amino-D-phenylalanine via Boc-SPPS

The primary application of **Boc-4-Amino-D-phenylalanine** is in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, involving the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.[3] The temporary N α -Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[3][4]

Experimental Protocol: Manual Boc-SPPS

This protocol details the manual solid-phase synthesis for incorporating a single **Boc-4-Amino-D-phenylalanine** residue into a peptide chain.

Materials:

- Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)[3]
- **Boc-4-Amino-D-phenylalanine**
- Other required Boc-protected amino acids
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC)
- Washing solvents (e.g., DCM, Isopropanol (IPA))
- Cleavage cocktail (e.g., HF with scavengers like anisole)[4]
- Cold diethyl ether

Procedure:

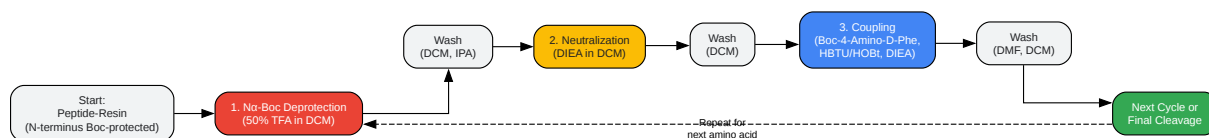
- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[3]
 - Drain the solvent.
- First Amino Acid Coupling (if starting the synthesis):
 - Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[4]
- N α -Boc Deprotection:
 - Wash the resin-bound peptide with DCM.
 - Add a solution of 50% TFA in DCM to the resin.[3][4]
 - Agitate for a 5-minute pre-wash, then drain.[4]
 - Add fresh 50% TFA/DCM and agitate for an additional 20-25 minutes for complete deprotection.[3][4]

- Drain the TFA solution.
- Wash the resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid.[3]
- Neutralization:
 - Wash the resin with DCM.
 - Add a solution of 5-10% DIEA in DCM to the resin.
 - Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
 - Drain the neutralization solution.
 - Wash the resin with DCM (3x).
- Coupling of **Boc-4-Amino-D-phenylalanine**:
 - In a separate vial, dissolve 2-4 equivalents of **Boc-4-Amino-D-phenylalanine** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add this solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]
 - Agitate the mixture at room temperature for 1-2 hours.
 - Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
 - Drain the coupling solution and wash the resin with DMF and DCM.
- Chain Elongation:
 - Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, dry the peptide-resin under vacuum.

- Treat the dried resin with a strong acid cleavage cocktail, such as liquid HF with anisole as a scavenger, to cleave the peptide from the resin and remove any side-chain protecting groups.[4] This step should be performed in a specialized apparatus by trained personnel.
- After the reaction, the strong acid is carefully evaporated.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
 - Collect the peptide precipitate by centrifugation or filtration.
 - Wash the peptide pellet several times with cold diethyl ether.
 - Dry the crude peptide under vacuum.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as **Boc-4-Amino-D-phenylalanine**, during solid-phase peptide synthesis.



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Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

This guide provides foundational knowledge for the effective use of **Boc-4-Amino-D-phenylalanine** in research and development. The unique properties of this compound offer

significant potential for creating novel peptide-based therapeutics and tools for chemical biology.

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